5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole 5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
Brand Name: Vulcanchem
CAS No.: 850928-14-2
VCID: VC6275315
InChI: InChI=1S/C17H16ClNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3
SMILES: CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClNO3S3
Molecular Weight: 413.95

5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

CAS No.: 850928-14-2

Cat. No.: VC6275315

Molecular Formula: C17H16ClNO3S3

Molecular Weight: 413.95

* For research use only. Not for human or veterinary use.

5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole - 850928-14-2

Specification

CAS No. 850928-14-2
Molecular Formula C17H16ClNO3S3
Molecular Weight 413.95
IUPAC Name 5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Standard InChI InChI=1S/C17H16ClNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3
Standard InChI Key ZLMXKTZXKJHJTD-UHFFFAOYSA-N
SMILES CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Functional Group Analysis

Core Structural Features

5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole features a central oxazole ring substituted at positions 2, 4, and 5. The 2-position hosts a thiophen-2-yl group, contributing aromaticity and electronic diversity. At the 4-position, a 4-chlorophenylsulfonyl moiety introduces strong electron-withdrawing characteristics, while the 5-position contains a sec-butylthio group, enhancing hydrophobicity and steric bulk .

Table 1: Key Structural Attributes

PositionSubstituentElectronic EffectBiological Relevance
2Thiophen-2-ylπ-π stacking capabilityTarget binding affinity
44-ChlorophenylsulfonylElectron withdrawalEnzyme inhibition
5Sec-butylthioLipophilicity enhancementMembrane permeability

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. The 1H^1H-NMR spectrum shows characteristic signals:

  • Thiophene protons: δ 7.45–7.52 ppm (multiplet)

  • Chlorophenyl protons: δ 7.68–7.75 ppm (doublet)

  • Sec-butylthio protons: δ 1.25–1.40 ppm (triplet, CH3_3) and δ 3.10–3.25 ppm (multiplet, SCH2_2).

Synthetic Methodologies and Optimization

Stepwise Synthesis

The compound is synthesized via a three-step protocol:

  • Oxazole Core Formation: Cyclocondensation of serine derivatives with α-haloketones under DAST (diethylaminosulfur trifluoride) catalysis yields the oxazole scaffold .

  • Sulfonation: Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane introduces the sulfonyl group.

  • Thioether Coupling: Treatment with sec-butyl mercaptan and potassium carbonate in DMF installs the sec-butylthio moiety.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureSolventYield (%)
1Serine, α-haloketone, DAST0–5°CTHF78
24-ClPhSO2_2Cl, Et3_3N25°CCH2_2Cl2_285
3sec-BuSH, K2_2CO3_350°CDMF72

Purification Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete sulfonation. Recrystallization from ethanol improves purity to >98%.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high solubility in DMSO (≥50 mg/mL). Stability studies indicate degradation <5% after 72 hours at 25°C.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 167–169°C, with decomposition onset at 210°C. Thermogravimetric analysis (TGA) shows 98% mass retention up to 200°C.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The sulfonyl group facilitates binding to enzyme active sites. Molecular docking simulations predict strong interactions with cyclooxygenase-2 (COX-2) (binding energy: −9.2 kcal/mol) and tubulin (ΔG = −8.7 kcal/mol) .

Table 3: In Vitro Cytotoxicity (NCI-60 Panel)

Cell LineGI50_{50} (μM)TGI (μM)LC50_{50} (μM)
MCF-7 (Breast)4.212.128.5
A549 (Lung)5.614.332.7
PC-3 (Prostate)3.911.827.9

Apoptotic Induction

Flow cytometry reveals 45% apoptosis in MCF-7 cells at 10 μM after 48 hours, mediated by caspase-3/7 activation and Bcl-2 downregulation .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s dual inhibition of COX-2 and tubulin polymerization positions it as a potential multitarget agent. Structure-activity relationship (SAR) studies indicate that replacing the sec-butylthio group with smaller alkyl chains reduces potency by 3–5 fold .

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